molecular formula C15H12N4O4S B3012598 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 923095-00-5

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B3012598
CAS No.: 923095-00-5
M. Wt: 344.35
InChI Key: XSBUEFSYAQWZFZ-UHFFFAOYSA-N
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Description

This compound features a nitrothiophene core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group. Although direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogues (e.g., ) suggest relevance in antibacterial and agrochemical research due to the nitrothiophene-carboxamide scaffold .

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-3-4-10(7-9(8)2)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBUEFSYAQWZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The nitrothiophene moiety can be introduced via nitration of thiophene derivatives, followed by coupling with the oxadiazole intermediate under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used depending on the reaction requirements .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for diverse biological activities and stability.
  • Nitrothiophene moiety : Contributes to electronic properties and potential reactivity.
  • Carboxamide group : Enhances solubility and bioavailability.

Anticancer Activity

Research indicates that compounds with oxadiazole rings can exhibit anticancer properties by:

  • Inhibiting enzymes involved in cancer progression.
  • Modulating cell signaling pathways , which may lead to apoptosis in cancer cells.

In vitro studies have demonstrated that N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Preliminary studies suggest it may function by:

  • Disrupting bacterial cell walls or interfering with metabolic pathways.

This application is critical in the search for new antibiotics amid rising antibiotic resistance.

Material Science Applications

This compound also has potential applications in materials science:

  • Organic Electronics : Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

Case Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.

Case Study on Antimicrobial Efficacy

In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against various Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares the target compound with structurally similar nitrothiophene-carboxamide derivatives:

Compound Name Oxadiazole/Thiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 3,4-Dimethylphenyl Not explicitly provided* ~400 (estimated) High lipophilicity, steric hindrance
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide () 4-Methoxyphenyl C₁₅H₁₂N₄O₅S 376.40 Electron-donating methoxy group
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () 3,4-Difluorophenyl (thiazole core) C₁₄H₇F₂N₃O₃S₂ 375.35 Thiazole core, fluorinated substituent
N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide () 4-Methanesulfonylphenyl C₁₈H₁₂N₄O₆S₂ 444.44 Sulfonyl group (electron-withdrawing)

*Molecular weight estimated based on analogues.

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., 4-Methoxyphenyl): Increase solubility but may reduce electrophilic reactivity compared to electron-withdrawing groups like nitro or sulfonyl .
  • Core Heterocycle :

    • Oxadiazole vs. Thiazole : Oxadiazole derivatives (e.g., ) exhibit planar rigidity, favoring π-π stacking with biological targets, whereas thiazole derivatives () offer hydrogen-bonding sites via the thiazole nitrogen .

Physicochemical Properties

Melting Points and Solubility:
  • Compounds with methyl/methoxy substituents (e.g., 3,4-dimethylphenyl, 4-methoxyphenyl) typically exhibit melting points between 149–199°C (), attributed to crystalline packing enhanced by symmetrical substituents .
  • Fluorinated or sulfonated derivatives () show lower melting points (~134–178°C) due to disrupted crystallinity from polar groups .
Spectral Data:
  • IR Spectroscopy: Nitro groups (-NO₂) show strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Thiophene C-S bonds appear at ~680 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H-NMR : Aromatic protons on dimethylphenyl resonate as multiplets at δ 6.8–7.5 ppm , while nitrothiophene protons appear as doublets at δ 8.1–8.3 ppm .
    • ¹³C-NMR : Oxadiazole carbons are observed at ~165–170 ppm , and nitrothiophene carbons at ~125–140 ppm .

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure that integrates an oxadiazole ring and a nitrothiophene moiety. The general synthetic route involves the cyclization of appropriate hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by the introduction of the nitrothiophene group.

Synthesis Steps:

  • Formation of the Oxadiazole Ring : Typically achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Nitro Group : The nitro group is introduced via nitration reactions, which require careful control of reaction conditions to optimize yield and purity.
  • Final Assembly : The final compound is obtained through nucleophilic substitution or other coupling reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. For instance:

  • Mechanism of Action : Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest strong binding affinities to targets such as protein kinases and topoisomerases .
  • Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Several derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
  • Comparative Analysis : A study comparing various oxadiazole derivatives found that those with nitro substituents showed enhanced antibacterial activity compared to their non-nitro counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureEffect on Activity
Oxadiazole RingEssential for anticancer activity; enhances interaction with biological targets
Nitro GroupIncreases electron affinity; enhances antimicrobial properties
Dimethylphenyl SubstituentModulates lipophilicity; affects bioavailability and toxicity

Research Findings

Recent research has provided insights into the pharmacological profile of this compound:

  • Anticancer Efficacy : Studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Toxicity Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses .
  • Molecular Docking Studies : These studies reveal potential interactions with critical enzymes involved in cancer metabolism, suggesting mechanisms for observed biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, form the 1,3,4-oxadiazole ring by cyclizing a thiosemicarbazide intermediate under reflux with POCl₃ (as described for analogous oxadiazole derivatives in ). Next, couple the nitrothiophene-carboxylic acid moiety to the oxadiazole using HATU/TEA in dry dichloromethane, a method validated for nitrothiophene carboxamides in . Purification via silica gel column chromatography (e.g., automated flash chromatography, as in ) is critical to achieving >95% purity. Monitor reaction progress and purity using LCMS and ¹H NMR (see for spectral benchmarks).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve substituent effects (e.g., nitro group deshielding, aromatic splitting patterns). and provide reference shifts for nitrothiophene and oxadiazole protons.
  • LCMS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities. used LCMS to validate compounds with 99% purity.
  • X-ray crystallography : Determine crystal packing and stereoelectronic effects. demonstrates structural elucidation of a related oxadiazole-thiophene derivative.

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